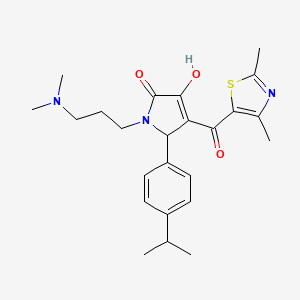
1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H31N3O3S and its molecular weight is 441.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, a pyrrolone framework, and various functional groups, suggest diverse biological activities. This article synthesizes available research findings regarding its biological activity.
Chemical Structure and Properties
The compound's molecular formula is C22H27N3O4S with a molecular weight of 429.5 g/mol. The IUPAC name is 1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-isopropylphenyl)-2H-pyrrol-5-one.
Antimicrobial Activity
Research indicates that compounds with similar thiazole and pyrrolone structures exhibit antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant antimicrobial effects against various bacterial strains . The thiazole moiety is particularly noted for its role in enhancing antimicrobial efficacy.
Neuroprotective Effects
The presence of the dimethylamino group suggests potential neuroprotective properties. Similar compounds have demonstrated neuroprotective effects in various models, indicating that this compound may also interact beneficially with neural pathways . The pharmacophoric pattern associated with the thiazole ring has been linked to anticonvulsant activities, which could be relevant for neurological therapeutic applications .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Compounds sharing similar frameworks have been studied for their ability to inhibit cancer cell proliferation. For example, variations in side chains in related compounds have led to notable anticancer activities. The specific combination of functional groups in this compound may enhance its effectiveness against cancer cells.
While specific mechanisms of action for this compound remain underexplored, initial findings suggest interactions with biological targets that could lead to therapeutic effects. Understanding these interactions is crucial for advancing this compound toward clinical applications.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that several structurally similar compounds exhibit varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-(dimethylamino)propyl)-4-(2-methylthiazole-5-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one | Similar pyrrolone and thiazole structure | Antimicrobial |
| 3-(dimethylamino)-1-(2-thiazolyl)propan-1-one | Contains thiazole and amine groups | Neuroprotective |
| 4-(2,4-dimethylthiazole)carbonyl derivatives | Variations in side chains | Potential anticancer activity |
This table illustrates how structural variations can influence biological profiles and mechanisms of action.
Case Studies
A case study examining the neuroprotective effects of similar compounds found that certain derivatives exhibited significant anticonvulsant activity in animal models. For instance, compounds tested using the maximal electroshock (MES) method showed promising results in inhibiting seizures . Such studies underscore the importance of further exploring the neuroprotective potential of this compound.
属性
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-14(2)17-8-10-18(11-9-17)20-19(21(28)23-15(3)25-16(4)31-23)22(29)24(30)27(20)13-7-12-26(5)6/h8-11,14,20,29H,7,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBQEZOIMOZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)C)CCCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














